N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
Description
N-[1-(Thiophen-2-yl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a thiophene substituent.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H13NS/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3 |
InChI Key |
NZOXXJHVENQDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)ethyl]cyclopropanamine typically involves the cyclopropanation of an appropriate amine precursor with a thiophene derivative. One common method is the reaction of cyclopropanamine with 2-bromo-1-(thiophen-2-yl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The amine group can form hydrogen bonds with target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences:
*Calculated based on IUPAC nomenclature.
Key Observations :
- Ethyl vs. Direct Attachment : The ethyl spacer in the target compound increases conformational flexibility compared to 1-(thiophen-2-yl)cyclopropanamine HCl, which may enhance receptor binding kinetics .
- Ring Size : Replacing cyclopropanamine with cyclododecanamine (12-membered ring) significantly increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability .
- Amine Substitution : MPA lacks the cyclopropane ring, relying on a simpler propylamine chain. This structural simplicity may reduce synthetic complexity but limit rigidity-dependent pharmacological effects .
Biological Activity
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropane ring attached to an ethyl group, which is further substituted with a thiophene ring. The thiophene moiety contributes distinctive electronic and steric properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structural characteristics allow for interactions with biological targets, influencing their activity significantly.
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors. Notably, it has been identified as an inhibitor of lysine-specific demethylase-1 (LSD1), which plays a critical role in epigenetic regulation. This inhibition suggests potential applications in cancer therapy, where modulation of epigenetic factors can influence tumor growth and progression.
Neuroprotective Properties
Preliminary studies have suggested that this compound may possess neuroprotective properties, indicating its relevance in the context of neurological disorders. The interaction with neuronal pathways could provide avenues for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Inhibition Studies
A study focused on the synthesis and biological evaluation of this compound demonstrated its effectiveness in inhibiting LSD1 with promising IC50 values. These findings were significant as they highlighted the compound's potential in developing epigenetic therapies for cancer .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyethyl)cyclopropanamine | Lacks thiophene group | Different electronic properties |
| 3-(2-methoxyphenoxy)-1,2-propanediol | Contains methoxyphenoxy instead of thiophene | Used in muscle relaxant studies |
| N-(thiophen-3-ylmethyl)cyclohexanamine | Cyclohexane instead of cyclopropane | Potentially different biological activity |
The unique combination of the cyclopropane ring and thiophene group in this compound provides distinct chemical reactivity and biological properties not found in other compounds listed.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the preparation of intermediates that facilitate the formation of the final product. These methods underline the compound's accessibility for further research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
